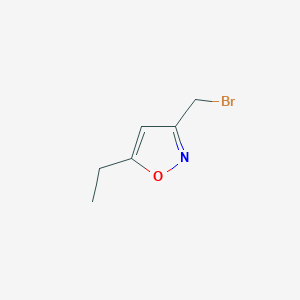
3-(Bromomethyl)-5-ethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(bromomethyl)-5-ethyl-1,2-oxazole: is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a bromomethyl group at the 3-position and an ethyl group at the 5-position makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-ethyl-1,2-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 5-ethyl-1,2-oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of 3-(bromomethyl)-5-ethyl-1,2-oxazole may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.
化学反应分析
Types of Reactions
3-(bromomethyl)-5-ethyl-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-5-ethyl-1,2-oxazole, while oxidation with potassium permanganate can produce 3-(bromomethyl)-5-ethyl-1,2-oxazole-4-carboxylic acid.
科学研究应用
3-(bromomethyl)-5-ethyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(bromomethyl)-5-ethyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-(chloromethyl)-5-ethyl-1,2-oxazole
- 3-(iodomethyl)-5-ethyl-1,2-oxazole
- 3-(methyl)-5-ethyl-1,2-oxazole
Uniqueness
Compared to its analogs, 3-(bromomethyl)-5-ethyl-1,2-oxazole is unique due to the reactivity of the bromomethyl group. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the presence of the ethyl group at the 5-position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
属性
分子式 |
C6H8BrNO |
|---|---|
分子量 |
190.04 g/mol |
IUPAC 名称 |
3-(bromomethyl)-5-ethyl-1,2-oxazole |
InChI |
InChI=1S/C6H8BrNO/c1-2-6-3-5(4-7)8-9-6/h3H,2,4H2,1H3 |
InChI 键 |
QNRSBDQXKHUBQM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NO1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


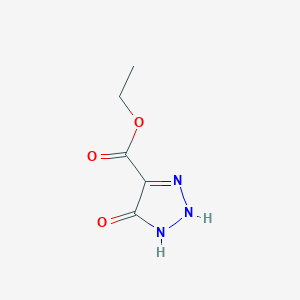


![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)
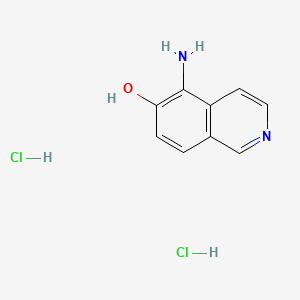

![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)
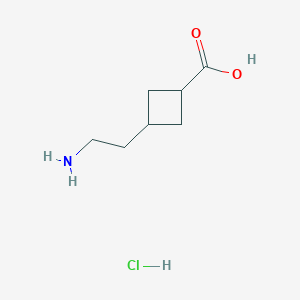
![5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)


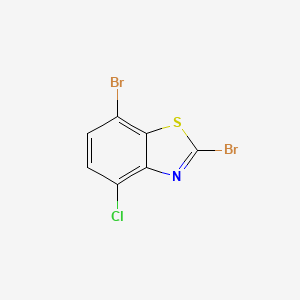
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)

